

# effect of carrier gas flow on TDMAT deposition

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## Compound of Interest

Compound Name: *Tetrakis(dimethylamino)titanium*

Cat. No.: *B1230069*

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## Technical Support Center: TDMAT Deposition

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with Tetrakis(dimethylamido)titanium (TDMAT) for thin film deposition. The following sections address common issues related to the effect of carrier gas flow on the deposition process.

## Troubleshooting Guide

### Issue 1: Poor Film Uniformity

Possible Cause: Non-optimal carrier gas flow rate leading to uneven precursor distribution in the reaction chamber.

Troubleshooting Steps:

- Verify Carrier Gas Flow Rate: Ensure the mass flow controller (MFC) for the carrier gas is calibrated and functioning correctly.
- Optimize Flow Rate: The carrier gas flow rate is a critical parameter influencing the precursor delivery and distribution.[\[1\]](#)
  - Too Low: A low flow rate may result in insufficient precursor transport to the substrate, leading to a lower deposition rate and potential for precursor decomposition in the delivery lines.

- Too High: An excessively high flow rate can lead to a shorter residence time of the precursor on the substrate surface, potentially causing non-uniformity and inefficient precursor usage. It can also create turbulence in the reactor, further affecting uniformity.[1]
- Reactor Design: The geometry of the reaction chamber and the gas inlet design significantly impact the flow dynamics and, consequently, film uniformity.[1]
- Substrate Rotation: If available, ensure the substrate rotation is active and at an appropriate speed to average out any non-uniformities in the precursor flux.

## Issue 2: Low Deposition Rate

Possible Cause: Inadequate carrier gas flow, leading to insufficient delivery of the TDMAT precursor to the substrate.

Troubleshooting Steps:

- Increase Carrier Gas Flow: A higher carrier gas flow rate can enhance the transport of the precursor to the deposition zone.[2]
- Check for Blockages: Inspect the gas delivery lines for any potential blockages or condensation of the TDMAT precursor, which can be an issue due to its relatively low vapor pressure.
- Bubbler Temperature: Ensure the TDMAT bubbler is heated to the appropriate temperature to maintain a sufficient vapor pressure of the precursor.
- System Leaks: Perform a leak check on the gas delivery system to ensure that no carrier gas or precursor is escaping.

## Issue 3: High Carbon and Oxygen Impurity Content

Possible Cause: Inefficient removal of reaction byproducts or precursor self-decomposition, which can be influenced by the carrier and purge gas flow.

Troubleshooting Steps:

- Optimize Purge Gas Flow (for ALD): In Atomic Layer Deposition (ALD), a higher purge gas flow rate can more effectively remove unreacted precursor and reaction byproducts, leading to lower carbon and oxygen incorporation in the film.<sup>[3]</sup> Increasing the Ar purge gas flow rate has been shown to decrease both carbon content and film resistivity in TiN films deposited from TDMAT.<sup>[3]</sup>
- Carrier Gas Purity: Use high-purity carrier gas (e.g., Ar or N<sub>2</sub>) to minimize the introduction of oxygen or moisture into the reactor.
- Deposition Temperature: TDMAT can undergo thermal decomposition at higher temperatures, leading to increased carbon incorporation.<sup>[4]</sup> Ensure the deposition temperature is within the optimal window for the desired process (CVD or ALD).

## Frequently Asked Questions (FAQs)

**Q1:** What is the typical carrier gas and flow rate used for TDMAT deposition?

**A1:** Argon (Ar) and Nitrogen (N<sub>2</sub>) are commonly used carrier gases for TDMAT deposition. The optimal flow rate is system-dependent. However, literature suggests flow rates in the range of 90 sccm of N<sub>2</sub> for ALD of TiO<sub>2</sub> from TDMAT and water<sup>[5]</sup>, and a continuous flow of 100 sccm of Ar for ALD of amorphous TiO<sub>2</sub>.<sup>[6]</sup> For ALD of TiN, Ar purge gas flow rates have been varied from 80 to 160 sccm.<sup>[3]</sup>

**Q2:** How does the carrier gas flow rate affect the deposition rate of TDMAT?

**A2:** The carrier gas flow rate directly impacts the delivery of the TDMAT precursor to the substrate. Generally, increasing the carrier gas flow will increase the precursor flux into the reactor, which can lead to a higher deposition rate, up to a certain point where the growth becomes limited by other factors such as surface reaction kinetics or precursor supply.

**Q3:** Can the type of carrier gas (e.g., Argon vs. Nitrogen) affect the film properties?

**A3:** Yes, the choice of carrier gas can influence film properties. While both Ar and N<sub>2</sub> are largely inert, N<sub>2</sub> can sometimes be incorporated into the film, especially in plasma-enhanced processes, which could be beneficial for depositing titanium nitride (TiN) films. The gas viscosity and thermal conductivity can also affect the flow dynamics and heat transfer within the reactor, indirectly influencing film growth and uniformity.

Q4: My film is non-uniform, with thicker deposition near the gas inlet. What is the likely cause related to carrier gas flow?

A4: This "bull's-eye" deposition pattern is often indicative of a high precursor concentration at the center of the substrate and depletion towards the edges. This can be caused by a carrier gas flow that is too low to distribute the precursor evenly across the substrate. Increasing the carrier gas flow rate can help to create a more uniform precursor distribution. Additionally, optimizing the reactor pressure and temperature can help mitigate this issue.

## Quantitative Data

Parameter	Carrier Gas	Flow Rate (sccm)	Effect on Film Properties	Reference
Purge Gas Flow Rate (Ar)	Ar	80 - 160	Increasing flow rate from 80 to 160 sccm decreased carbon content and resistivity in TiN films.	[3]
Carrier Gas Flow Rate (N <sub>2</sub> )	N <sub>2</sub>	90	Used for ALD of TiO <sub>2</sub> from TDMAT and water.	[5]
Carrier Gas Flow Rate (Ar)	Ar	100	Continuous flow used for ALD of amorphous TiO <sub>2</sub> .	[6]

## Experimental Protocols

### Protocol 1: Atomic Layer Deposition of TiO<sub>2</sub> from TDMAT and Water

This protocol is based on the deposition of TiO<sub>2</sub> thin films using TDMAT and water as precursors in a hot-walled flow-tube reactor.

- Substrate Preparation: Use a Si (100) substrate with its native oxide layer.
- Precursor and Reactant:
  - Titanium precursor: Tetrakis(dimethylamido)titanium (TDMAT).
  - Oxygen source: Deionized water.
- Deposition Parameters:
  - Carrier Gas: Nitrogen (N<sub>2</sub>) with a purity of 99.999%.[\[5\]](#)
  - Carrier Gas Flow Rate: 90 sccm.[\[5\]](#)
  - Reactor Pressure: 1.15 Torr.[\[5\]](#)
  - Deposition Temperature: 120 °C, 140 °C, or 160 °C.[\[5\]](#)
  - Gas Line Temperature: 110 °C.[\[5\]](#)
- ALD Cycle:
  - TDMAT pulse.
  - N<sub>2</sub> purge.
  - H<sub>2</sub>O pulse.
  - N<sub>2</sub> purge.
- Characterization: Film thickness and refractive index can be measured using spectroscopic ellipsometry.

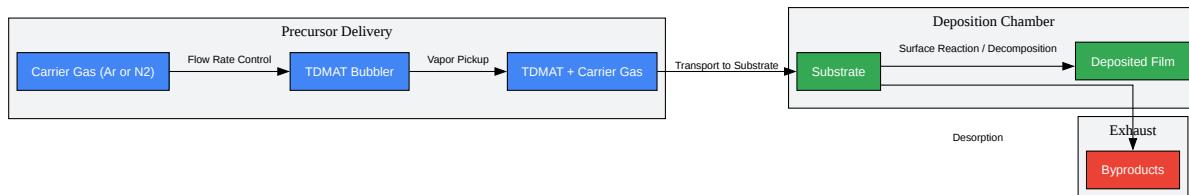
## Protocol 2: Metalorganic Atomic Layer Deposition of TiN

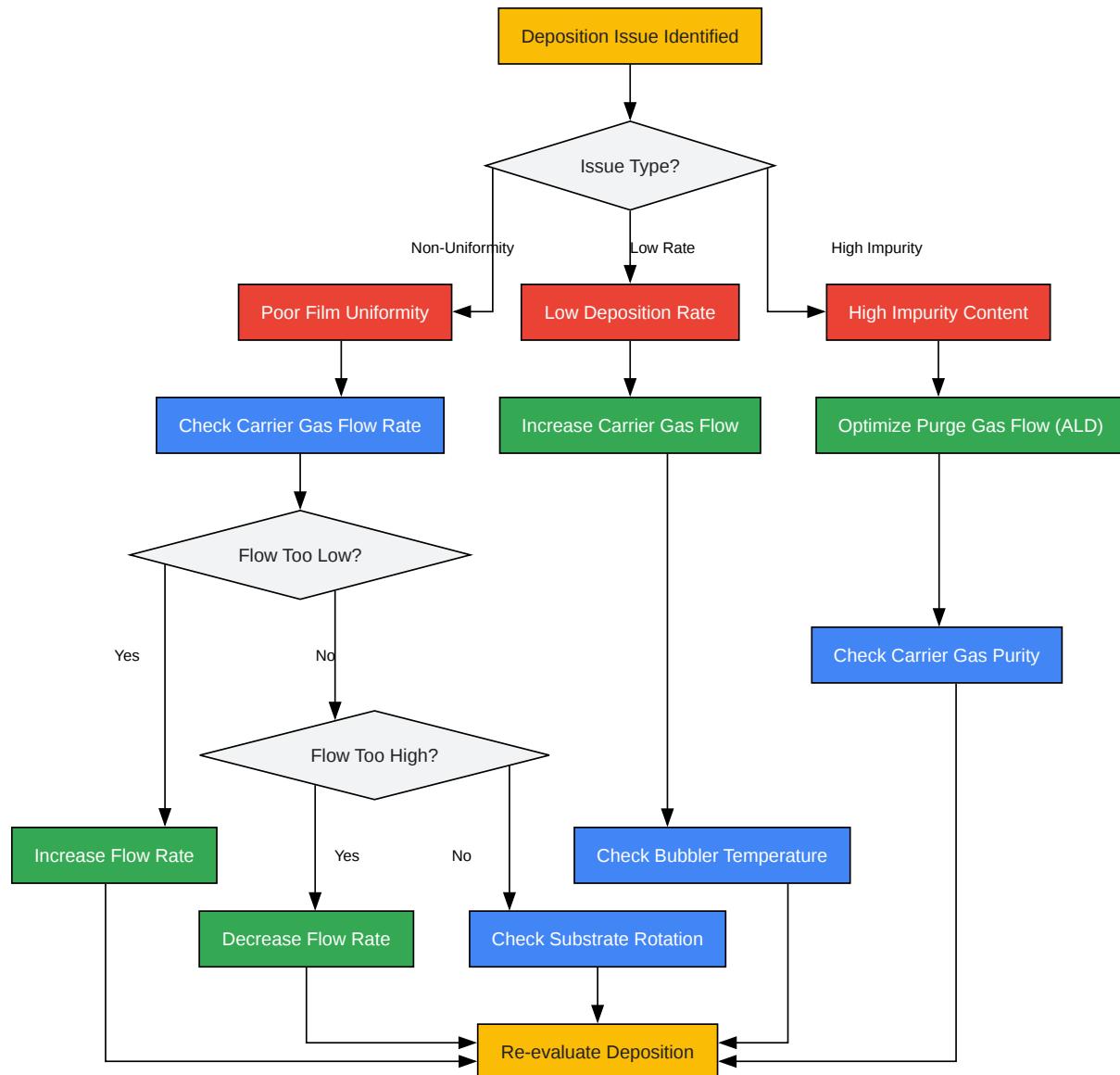
This protocol describes the deposition of TiN films using TDMAT and ammonia (NH<sub>3</sub>).

- Substrate: Silicon wafer.

- Precursors:
  - Titanium precursor: TDMAT.
  - Nitrogen source: Ammonia (NH<sub>3</sub>).
- Deposition Parameters:
  - Purge Gas: Argon (Ar).
  - Ar Purge Gas Flow Rate: Varied from 80 to 160 sccm to study its effect.[3]
  - Deposition Temperature: 200 °C.[3]
  - Reactor Pressure: 2 Torr.[3]
- ALD Cycle:
  - TDMAT pulse.
  - Ar purge.
  - NH<sub>3</sub> pulse.
  - Ar purge.
- Characterization: Film thickness, resistivity, and carbon content can be analyzed as a function of the Ar purge flow rate.

## Visualizations



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